3-(Benzyloxy)-5-chloro-1-ethylpyridin-2-one
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Overview
Description
3-(Benzyloxy)-5-chloro-1-ethylpyridin-2-one is an organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a benzyloxy group at the 3-position, a chlorine atom at the 5-position, and an ethyl group at the 1-position of the pyridinone ring. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in various cellular processes, including inflammation and cell growth .
Biochemical Pathways
Given the potential targets of the compound, it might influence pathways related to inflammation and cell growth . The downstream effects of these alterations could include changes in cellular responses to inflammation and regulation of cell proliferation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Benzyloxy)-5-chloro-1-ethylpyridin-2-one are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Generally, factors such as molecular weight, hydrogen bond donors and acceptors, and lipophilicity can influence a compound’s ADME properties .
Result of Action
Based on its potential targets, it might influence cellular processes related to inflammation and cell growth
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect the stability and activity of the compound. Additionally, the compound’s interaction with its targets and its subsequent effects can be influenced by the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-chloro-1-ethylpyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-5-chloro-1-ethylpyridin-2-one and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 3-hydroxy-5-chloro-1-ethylpyridin-2-one is reacted with benzyl bromide in the presence of the base to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-chloro-1-ethylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyridinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrogen-substituted pyridinones.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-chloro-1-ethylpyridin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Similar structure but with an amine group instead of a chlorine atom.
5-Chloro-1-ethylpyridin-2-one: Lacks the benzyloxy group.
3-(Benzyloxy)-1-ethylpyridin-2-one: Lacks the chlorine atom.
Uniqueness
3-(Benzyloxy)-5-chloro-1-ethylpyridin-2-one is unique due to the combination of its benzyloxy, chlorine, and ethyl substituents on the pyridinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-1-ethyl-3-phenylmethoxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-16-9-12(15)8-13(14(16)17)18-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDQRUDGIRURFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C(C1=O)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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